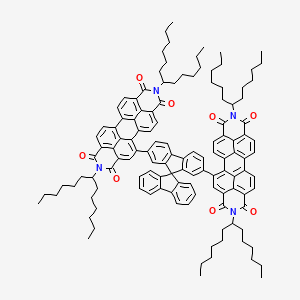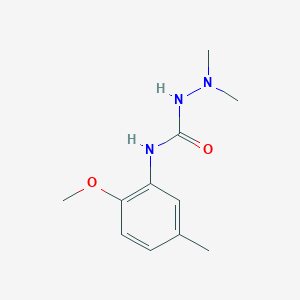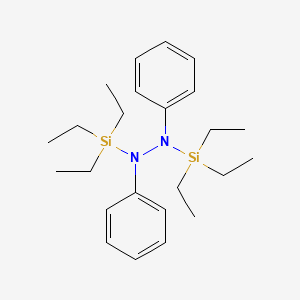![molecular formula C45H90NO8P B11943451 Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)
Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester is a complex organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester typically involves multi-step organic reactions. The process may start with the preparation of the hexadecanoic acid derivative, followed by the introduction of the tetramethyl groups through alkylation reactions. The final step involves esterification with the appropriate phosphinyl and aminoethoxy groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, optimized reaction temperatures, and pressures are crucial to achieving high yields and purity. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
化学反応の分析
Types of Reactions
Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The functional groups present in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Hexadecanoic acid derivatives: Compounds with similar carbon chain lengths and functional groups.
Tetramethyl-substituted esters: Esters with multiple methyl groups attached to the carbon chain.
Phosphinyl-containing compounds: Molecules with phosphinyl groups that exhibit similar chemical properties.
Uniqueness
Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1’-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C45H90NO8P |
|---|---|
分子量 |
804.2 g/mol |
IUPAC名 |
2-azaniumylethyl [(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 |
InChIキー |
XLPHMKQBBCKEFO-DHYROEPTSA-N |
異性体SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


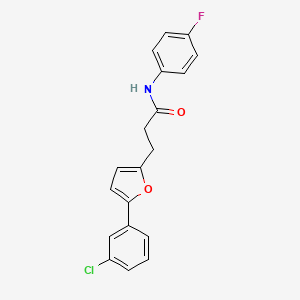
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)

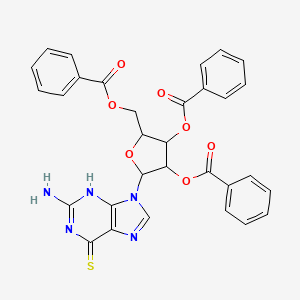



![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
